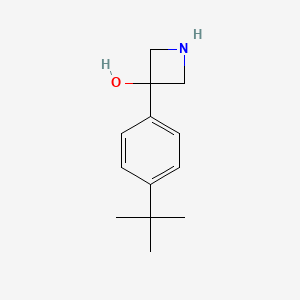

3-(4-(Tert-butyl)phenyl)azetidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)azetidin-3-ol |

InChI |

InChI=1S/C13H19NO/c1-12(2,3)10-4-6-11(7-5-10)13(15)8-14-9-13/h4-7,14-15H,8-9H2,1-3H3 |

InChI Key |

CSDPWEIHXJNFOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2(CNC2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Tert Butyl Phenyl Azetidin 3 Ol and Analogues

Retrosynthetic Analysis and Key Disconnections for Substituted Azetidin-3-ols

A retrosynthetic analysis of 3-(4-(tert-butyl)phenyl)azetidin-3-ol reveals several key disconnections that form the basis for various synthetic strategies. The most direct approach involves disconnecting the bond between the C3 carbon of the azetidine (B1206935) ring and the 4-(tert-butyl)phenyl group. This leads to a key intermediate, an N-protected azetidin-3-one (B1332698), and a (4-(tert-butyl)phenyl)metal species, such as a Grignard or organolithium reagent. This strategy is advantageous as N-protected azetidin-3-ones are accessible precursors. core.ac.uk

Another fundamental set of disconnections involves breaking the C-N bonds of the azetidine ring itself. This approach considers the formation of the four-membered ring as a key step. The two primary disconnections are:

C2-N1 and C4-N1 bond disconnection: This retrosynthetic pathway leads to a 1,3-difunctionalized propane derivative, where the nitrogen atom is introduced to cyclize and form the ring.

C3-C4 and C2-N1 bond disconnection: This approach suggests a [2+2] cycloaddition reaction between an imine and a ketene or a related species.

These disconnections pave the way for the diverse synthetic methodologies discussed in the subsequent sections.

Novel Cycloaddition Strategies for Azetidine Ring Formation

Cycloaddition reactions offer a powerful and convergent approach to the azetidine core, forming two new bonds in a single step.

[2+2] Cycloadditions (e.g., aza-Paterno-Büchi reaction, ketene-imine cycloadditions)

The aza-Paterno-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene, represents a direct method for synthesizing functionalized azetidines. nih.govrsc.orgresearchgate.net While challenges related to the photophysical properties of reactants exist, recent advancements using visible light photocatalysis have expanded the scope of this reaction. chemrxiv.orgchemrxiv.org For the synthesis of precursors to 3-aryl-3-hydroxyazetidines, this reaction could be envisioned between an appropriately substituted imine and an enol ether, followed by further functionalization.

The Staudinger ketene-imine cycloaddition is a classic and versatile method for the synthesis of β-lactams (azetidin-2-ones). mdpi.comorganic-chemistry.orgwikipedia.org This reaction involves the [2+2] cycloaddition of a ketene with an imine. The resulting β-lactam can then be a versatile intermediate. For instance, reduction of the lactam carbonyl and subsequent manipulation of other functional groups could lead to the desired 3-substituted azetidin-3-ol (B1332694). The stereochemical outcome of the Staudinger reaction can often be controlled by the reaction conditions and the nature of the substituents on the ketene and imine. organic-chemistry.org

| Cycloaddition Type | Reactants | Intermediate/Product | Potential for Target Synthesis |

| Aza-Paterno-Büchi | Imine + Alkene | Azetidine | Direct formation of the azetidine ring. |

| Ketene-Imine (Staudinger) | Ketene + Imine | β-Lactam | Formation of a precursor that can be converted to the target. |

Metal-Catalyzed Cycloadditions

Transition metal-catalyzed cycloadditions have emerged as powerful tools for the synthesis of heterocyclic compounds. nih.gov Rhodium-catalyzed [n+2+2] cycloadditions of alkenes, alkynes, and isocyanates have been developed for the synthesis of bicyclic N-heterocycles. nih.gov While direct application to the synthesis of this compound may not be straightforward, these methodologies highlight the potential of metal catalysis in constructing complex nitrogen-containing rings. Further development in this area could lead to novel catalytic cycles for the direct synthesis of highly substituted azetidines. For instance, rhodium-catalyzed intramolecular [3+2] cycloadditions of enynols have been shown to produce bicyclic systems. beilstein-journals.org

Intramolecular Cyclization Approaches for Azetidine Ring Construction

The formation of the azetidine ring through intramolecular cyclization is a widely employed and reliable strategy. This approach typically involves the formation of a C-N bond in a key ring-closing step.

Nucleophilic Ring Closure Reactions

Intramolecular nucleophilic substitution is a common method for constructing the azetidine ring. nih.gov This typically involves a γ-amino alcohol or a derivative where the hydroxyl group is converted into a good leaving group (e.g., mesylate, tosylate, or halide). The amine then acts as a nucleophile, displacing the leaving group to form the four-membered ring.

A notable example is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which affords azetidines in high yields. nih.gov This method is tolerant of various functional groups and proceeds via a C3-selective intramolecular aminolysis. nih.gov This strategy is particularly relevant for the synthesis of 3-hydroxyazetidines. The synthesis of 3-(4-bromophenyl)azetidine has been achieved through a multi-step sequence involving the cyclization of a tosylated 3-amino-2-(4-bromophenyl)propan-1-ol derivative. e-journals.in

A general synthetic sequence for a 3-arylazetidine via nucleophilic ring closure is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Reduction | Ethyl-2-aryl-2-cyanoacetate | 3-Amino-2-arylpropan-1-ol |

| 2 | Protection | 3-Amino-2-arylpropan-1-ol, Boc-anhydride | Boc-protected amino alcohol |

| 3 | Activation | Boc-protected amino alcohol, Tosyl chloride | Tosylated amino alcohol |

| 4 | Cyclization | Tosylated amino alcohol | N-Boc-3-arylazetidine |

| 5 | Deprotection | N-Boc-3-arylazetidine | 3-Arylazetidine |

This table is based on the synthetic route described for 3-(4-bromophenyl)azetidine. e-journals.in

C-H Functionalization Approaches

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. nih.gov This approach involves the intramolecular cyclization of an amine onto an unactivated C(sp³)-H bond, directed by a suitable functional group. The use of a picolinamide (PA) directing group has been shown to be effective for the synthesis of azetidines via palladium-catalyzed intramolecular amination of γ-C(sp³)-H bonds. nih.govresearchgate.net This methodology offers a novel disconnection for the synthesis of the azetidine ring, relying on the functionalization of a typically inert C-H bond. While direct application to the synthesis of 3-hydroxy-3-arylazetidines has not been extensively reported, the principles of directed C-H functionalization provide a promising avenue for future synthetic design. nih.gov

Rearrangement Reactions (e.g., Stevens rearrangement)

Rearrangement reactions offer a powerful tool for the construction of the azetidine ring system. The Stevens rearrangement, a vulcanchem.comresearchgate.net-sigmatropic rearrangement of an ylide, has been explored for the synthesis of various amine and sulfide compounds wikipedia.org. In the context of azetidine synthesis, a notable application is the biocatalytic vulcanchem.comresearchgate.net-Stevens rearrangement for the one-carbon ring expansion of aziridines to azetidines. This enzymatic approach, utilizing engineered "carbene transferase" enzymes, demonstrates high enantioselectivity in the formation of the azetidine ring researchgate.net.

While a direct application of the Stevens rearrangement for the synthesis of this compound has not been extensively documented, a plausible synthetic route can be conceptualized. The reaction would likely proceed through the formation of a quaternary ammonium salt, followed by treatment with a strong base to generate an ylide, which would then undergo rearrangement to form the azetidine ring. The key challenge lies in the regioselective formation of the desired 3-aryl-3-hydroxyazetidine structure.

A related rearrangement, the Sommelet-Hauser rearrangement, is a competing reaction to the Stevens rearrangement and also involves an ylide intermediate wikipedia.org. Careful control of reaction conditions is crucial to favor the desired Stevens rearrangement pathway.

Stereoselective and Asymmetric Synthesis of Azetidinol (B8437883) Scaffolds

The synthesis of enantiomerically pure azetidinol scaffolds is of paramount importance for their application in drug discovery. Several stereoselective and asymmetric strategies have been developed to achieve this goal.

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions wikipedia.org. In the synthesis of chiral azetidines, chiral auxiliaries such as oxazolidinones and tert-butanesulfinamide have proven to be effective.

One approach involves the use of a chiral sulfinamide auxiliary to direct the stereoselective addition of a nucleophile to an imine, followed by cyclization to form the azetidine ring. For instance, the reaction of a chiral N-sulfinylimine with a Grignard or organolithium reagent can proceed with high diastereoselectivity, establishing the stereocenter that will become part of the azetidine ring. Subsequent manipulation of the functional groups and cyclization affords the desired chiral azetidine.

A representative example of a chiral auxiliary-mediated synthesis of a substituted azetidine is outlined in the table below.

| Chiral Auxiliary | Substrate | Reagents and Conditions | Diastereomeric Ratio (d.r.) | Reference |

| (R)-tert-Butanesulfinamide | N-Sulfinylimine | 1. Grignard reagent, THF, -78 °C; 2. Cyclization | >95:5 | wikipedia.org |

This methodology provides a reliable route to enantiomerically enriched azetidine derivatives, which can then be further functionalized to access compounds like this compound.

Asymmetric catalysis has emerged as a powerful and efficient strategy for the synthesis of chiral molecules, offering advantages in terms of atom economy and catalyst turnover semanticscholar.orgmdpi.comresearchgate.netmdpi.com. Both organocatalysis and metal catalysis have been successfully applied to the asymmetric construction of azetidine scaffolds.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can catalyze the enantioselective formation of C-C and C-N bonds necessary for the construction of the azetidine ring nih.govresearchgate.netscispace.com. For example, an organocatalytic asymmetric Mannich reaction between an aldehyde, an amine, and a ketone can provide a chiral β-amino ketone, a key intermediate for the synthesis of chiral azetidinols.

Metal Catalysis: Transition metal catalysts, particularly those based on gold, rhodium, and palladium, have been employed in various asymmetric transformations to construct chiral azetidines nih.govnih.gov. Gold-catalyzed intramolecular hydroamination of allenes and alkynes has been shown to be an effective method for the synthesis of chiral nitrogen-containing heterocycles, including azetidines. Similarly, rhodium- and palladium-catalyzed asymmetric allylic alkylation and amination reactions can be utilized to set the stereochemistry of the azetidine ring.

The table below summarizes selected examples of asymmetric catalysis in the synthesis of chiral azetidine precursors.

| Catalyst Type | Catalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Organocatalysis | Proline derivative | Mannich reaction | Aldehyde, amine, ketone | up to 99% | nih.gov |

| Metal Catalysis | Gold(I)-phosphine complex | Intramolecular hydroamination | Allenyl amine | up to 98% | nih.gov |

| Metal Catalysis | Rhodium(I)-chiral phosphine | Asymmetric hydrogenation | Enecarbamate | >99% | researchgate.net |

These catalytic methods provide versatile and highly enantioselective routes to chiral azetidine building blocks.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules vulcanchem.comresearchgate.netnih.govresearchgate.netnih.govalmacgroup.comresearchgate.net. While a dedicated enzymatic route for the direct synthesis of this compound has not been established, a conceptual pathway can be envisioned based on existing biocatalytic transformations.

A potential biocatalytic approach could involve the use of a transaminase to asymmetrically aminate a prochiral ketone precursor, followed by an enzyme-catalyzed cyclization to form the azetidine ring. Alternatively, a lipase could be used for the kinetic resolution of a racemic mixture of this compound or its ester derivative, providing access to the desired enantiomer.

Furthermore, the aforementioned biocatalytic vulcanchem.comresearchgate.net-Stevens rearrangement of an appropriately substituted aziridine precursor could be a viable and highly enantioselective route to the chiral azetidinol scaffold researchgate.net.

Late-Stage Functionalization Strategies for the Phenyl and Hydroxyl Moieties

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of analogs with improved properties semanticscholar.orgscispace.comnih.govnih.govresearchgate.net. For this compound, LSF strategies can be applied to modify the phenyl ring and the hydroxyl group.

Modification of the phenyl ring of 3-aryl-azetidin-3-ol derivatives can be achieved through various modern cross-coupling reactions. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto aromatic rings nih.gov. This approach could be used to introduce further substituents on the phenyl ring of the azetidinol scaffold.

The Hiyama cross-coupling reaction, which couples an organosilane with an organic halide in the presence of a palladium catalyst, provides another avenue for the arylation of the phenyl ring, assuming a suitable halide is present on the ring nih.gov.

While specific examples of late-stage alkylation on the phenyl ring of this compound are not abundant in the literature, Friedel-Crafts type reactions or metal-catalyzed cross-coupling reactions with alkyl electrophiles could potentially be employed.

The following table provides an overview of potential late-stage functionalization reactions for the phenyl ring.

| Reaction Type | Catalyst/Reagents | Potential Application | Reference |

| C-H Arylation | Palladium(II) acetate, ligand, oxidant | Introduction of additional aryl groups | nih.gov |

| Hiyama Coupling | Palladium catalyst, fluoride source | Coupling with aryl halides | nih.gov |

| Friedel-Crafts Alkylation | Lewis acid, alkyl halide | Introduction of alkyl groups | Conceptual |

These late-stage functionalization strategies offer significant potential for the diversification of the this compound scaffold, facilitating the exploration of structure-activity relationships.

Derivatization of the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group at the 3-position of the azetidine ring in this compound is a prime site for chemical modification. Derivatization at this position allows for the synthesis of a wide array of analogues with potentially altered physicochemical properties and biological activities. The primary methods for such derivatization are esterification and etherification. medcraveonline.com

Esterification: This process involves the reaction of the tertiary alcohol of the azetidinol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride (B1165640), to form an ester. medcraveonline.comyoutube.com These reactions are typically conducted in the presence of a base, like pyridine, which acts as a catalyst and neutralizes the acidic byproduct. medcraveonline.com The choice of the acylating agent allows for the introduction of various functional groups. For instance, reacting the parent azetidinol with acetic anhydride would yield its acetate ester, while using benzoyl chloride would produce the benzoate ester. medcraveonline.com Structural modifications through esterification can enrich the diversity of available compounds, potentially leading to enhanced or novel biological activities. medcraveonline.com

| Reagent | Catalyst/Conditions | Resulting Ester Product | Reference Principle |

|---|---|---|---|

| Acetic Anhydride | Pyridine, Room Temperature | 3-(4-(tert-butyl)phenyl)azetidin-3-yl acetate | medcraveonline.com |

| Isobutyric Anhydride | Pyridine, 70°C | 3-(4-(tert-butyl)phenyl)azetidin-3-yl isobutyrate | medcraveonline.com |

| Pivaloyl Chloride | Pyridine, 65°C | 3-(4-(tert-butyl)phenyl)azetidin-3-yl pivalate | medcraveonline.com |

| Benzoyl Chloride | Pyridine, 70°C | 3-(4-(tert-butyl)phenyl)azetidin-3-yl benzoate | medcraveonline.com |

Etherification: The synthesis of ethers from the azetidinol can be achieved through methods like the Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group using a strong base (e.g., sodium hydride) to form an alkoxide intermediate. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ether. This method allows for the introduction of a variety of alkyl or aryl groups at the 3-position.

| Reagents | General Conditions | Resulting Ether Product |

|---|---|---|

| 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Aprotic solvent (e.g., THF) | 3-methoxy-3-(4-(tert-butyl)phenyl)azetidine |

| 1. Sodium Hydride (NaH) 2. Benzyl Bromide (BnBr) | Aprotic solvent (e.g., THF) | 3-(benzyloxy)-3-(4-(tert-butyl)phenyl)azetidine |

| 1. Sodium Hydride (NaH) 2. Ethyl Iodide (CH₃CH₂I) | Aprotic solvent (e.g., THF) | 3-ethoxy-3-(4-(tert-butyl)phenyl)azetidine |

Beyond these common transformations, the hydroxyl group can be replaced by other functional groups. For example, a mild, iron-catalyzed reaction can convert 3-aryl-azetidin-3-ols into 3-aryl-3-sulfanyl azetidines by reacting them with various thiols. nih.gov This reaction proceeds through a stabilized azetidine carbocation intermediate, highlighting the need for electron-donating groups on the aryl ring for good reactivity. nih.govimperial.ac.uk

Optimization of Reaction Conditions and Yields in Azetidinol Synthesis

Maximizing the yield and purity of the final product is a critical aspect of chemical synthesis. The synthesis of azetidinols is sensitive to a variety of reaction parameters, and their optimization is essential for an efficient process. researchgate.netnih.gov Key factors that are typically fine-tuned include the choice of catalyst, solvent, reaction temperature, and duration. researchgate.net

Catalyst and Solvent: In many synthetic routes for azetidines, such as the intramolecular aminolysis of epoxy amines, the choice of a Lewis acid catalyst is crucial. nih.gov Studies have shown that catalysts like Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) can effectively promote the desired ring closure. nih.gov The catalyst loading must also be optimized; for instance, using a specific amount of silica sulfuric acid (0.02 g) was found to be optimal in one synthesis. researchgate.net The solvent system plays a significant role, with polar aprotic solvents like dimethyl sulfoxide (DMSO) or chlorinated solvents like dichloroethane being common, though their environmental impact is a concern. nih.govvulcanchem.com

Temperature and Time: Reaction temperature directly influences the rate of reaction and the formation of side products. For a given synthesis, a systematic evaluation is necessary to find the ideal temperature that provides the best yield. researchgate.net For example, one optimization study found 110°C to be the most suitable temperature, as higher temperatures led to a decrease in yield. researchgate.net Similarly, the reaction time must be sufficient for the reaction to complete, but extending it unnecessarily may not improve the yield and could lead to product degradation. researchgate.net A reaction time of 12 minutes was identified as optimal in a specific protocol. researchgate.net

| Entry | Parameter Varied | Condition | Observed Yield (%) | Reference Principle |

|---|---|---|---|---|

| 1 | Temperature | 90 °C | 71 | researchgate.net |

| 2 | 100 °C | 85 | researchgate.net | |

| 3 | 110 °C | 91 | researchgate.net | |

| 4 | 120 °C | 87 | researchgate.net | |

| 5 | Reaction Time (at 110 °C) | 8 min | - | researchgate.net |

| 6 | 10 min | - | researchgate.net | |

| 7 | 12 min | 91 | researchgate.net | |

| 8 | 15 min | 91 | researchgate.net | |

| 9 | Solvent | CH₂Cl₂ | Low Yield | nih.gov |

| 10 | Toluene | Moderate Yield | nih.gov | |

| 11 | (CH₂Cl)₂ | High Yield | nih.gov |

Green Chemistry Principles in Azetidinol Production (Conceptual)

The production of specialty chemicals like this compound can be conceptually aligned with the principles of green chemistry to minimize environmental impact and enhance safety. acs.org This involves a holistic approach to the entire synthetic process, from starting materials to final product. nih.govwjpmr.com

Waste Prevention and Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used into the final product, thereby minimizing waste. acs.orgnih.gov This involves selecting reactions with high atom economy, such as cycloadditions, where most of the atoms of the reactants are part of the product.

Safer Solvents and Reagents: A key principle is to reduce or eliminate the use of hazardous substances. acs.org In azetidinol synthesis, this could involve replacing toxic solvents like DMSO and chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (2-MeTHF). acs.org Where possible, performing reactions under solvent-free conditions is an even better alternative. researchgate.net

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. acs.orgnih.gov For reactions that require energy input, alternative energy sources like microwave irradiation or ultrasound can be more efficient than conventional heating, often leading to shorter reaction times and higher yields. researchgate.netatiner.gr

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, which significantly reduces waste. nih.gov The use of solid acid catalysts or recyclable Lewis acid catalysts in azetidine synthesis aligns with this principle. researchgate.netnih.gov

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.orgnih.gov While often necessary in azetidine chemistry, research into synthetic routes that circumvent the need for protection/deprotection steps would be a significant green advancement.

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative | Reference |

|---|---|---|---|

| Safer Solvents | Use of DMSO, CH₂Cl₂, or other chlorinated solvents. | Use of ethanol, water, 2-MeTHF, or solvent-free conditions. | acs.orgresearchgate.net |

| Energy Efficiency | Conventional heating (oil bath) requiring prolonged reaction times. | Microwave or ultrasound-assisted synthesis; reactions at ambient temperature. | researchgate.netatiner.gr |

| Use of Catalysis | Use of stoichiometric amounts of a base or acid promoter. | Employing catalytic amounts of a recyclable or solid-supported acid/base. | nih.gov |

| Reduce Derivatives | Multi-step synthesis involving N-protection and deprotection steps. | Developing a synthetic route that avoids the need for protecting groups. | acs.orgnih.gov |

| Prevention | A linear synthesis that generates significant byproducts and waste. | A convergent synthesis with high atom economy and minimal waste generation. | acs.org |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Ring-Opening Reactions of the Azetidine (B1206935) Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain, which is a driving force for many of its chemical transformations. nih.gov This strain energy facilitates ring-opening reactions that might not be observed in larger, more stable ring systems like pyrrolidines or piperidines. nih.gov These reactions provide a versatile pathway to functionalized linear amines. nih.gov

Nucleophilic ring-opening is a common reaction pathway for azetidines, typically proceeding via an SN2 mechanism. The reaction is often initiated by the activation of the azetidine nitrogen, usually through protonation or quaternization, to form a more reactive azetidinium salt. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the ring.

In the case of 3-(4-(tert-butyl)phenyl)azetidin-3-ol, activation of the nitrogen atom would be followed by nucleophilic attack at either the C2 or C4 position. The attack leads to the cleavage of a carbon-nitrogen bond, relieving the ring strain and forming a stable, acyclic γ-substituted amine. A wide range of nucleophiles, including halides, oxygen nucleophiles, and sulfur nucleophiles, can participate in these reactions. beilstein-journals.orguni-mainz.deresearchgate.net For instance, the ring cleavage of N-tosylazetidines with alcohols or thiols has been achieved efficiently in the presence of Lewis acids like BF3·OEt2. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives

| Azetidine Derivative | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Substituted Aryl Azetidines | Pendant Amide (Intramolecular) | Acid-mediated | Fused Ring System | nih.gov |

| Azetidinium Salts | Halides (e.g., [18F]fluoride) | Mild physiological conditions | γ-Haloamines | researchgate.net |

| N-Tosylazetidines | Alcohols, Thiols | Lewis Acid (BF3·OEt2) | Amino ethers, Amino thioethers | researchgate.net |

This table presents generalized reactions for azetidine derivatives to illustrate the principles applicable to this compound.

Electrophilic attack on the azetidine ring typically involves the nitrogen atom's lone pair of electrons. Acid-mediated reactions are a prime example, where protonation of the nitrogen atom activates the ring for subsequent nucleophilic attack, as described above. nih.gov Therefore, many reactions that proceed via electrophilic activation of the nitrogen ultimately result in a nucleophilic ring-opening step.

Lewis acids can also coordinate to the nitrogen atom, similarly activating the ring. This strategy is effective for promoting ring-opening with various nucleophiles under mild conditions. researchgate.net Another mode of electrophilic reactivity involves the generation of a carbocation at the C3 position. For 3-aryl azetidinols, treatment with an acid can lead to the loss of the hydroxyl group as water, forming a stabilized tertiary carbocation. This intermediate can then be trapped by nucleophiles. This pathway allows for the direct functionalization at the C3 position, which can sometimes compete with or lead to ring-opening, depending on the reaction conditions and the stability of the intermediates.

Azetidines, particularly 3-hydroxyazetidines, can be synthesized and subsequently transformed using photochemical methods. durham.ac.uk A key photochemical route to 3-hydroxyazetidines is the Norrish-Yang cyclization of α-amino ketones. beilstein-journals.orguni-mainz.dedurham.ac.uk This process involves an intramolecular 1,5-hydrogen abstraction by the excited carbonyl oxygen, leading to a 1,4-biradical that cyclizes to form the azetidinol (B8437883) ring. beilstein-journals.orguni-mainz.de

The photogenerated azetidinol, being a strained molecule, can then undergo subsequent ring-opening reactions. beilstein-journals.orguni-mainz.denih.gov This "build and release" strategy utilizes the stored strain energy from the photochemical cyclization to drive a second, functionalization step. beilstein-journals.orguni-mainz.de For example, photochemically generated 3-phenylazetidinols readily undergo ring-opening when treated with electron-deficient ketones or boronic acids. beilstein-journals.orguni-mainz.denih.gov

Thermal rearrangements of related four-membered heterocycles, such as thietanone oxides, can lead to ring-expanded products, suggesting that this compound could potentially undergo similar transformations under thermal stress, although specific studies on this compound are not prevalent. rsc.org The stability of 3-hydroxyazetidine products has been noted at temperatures up to 100°C for short periods, indicating a moderate degree of thermal stability. durham.ac.uk

The inherent strain in the azetidine ring can be harnessed to drive ring expansion reactions, yielding larger and often more thermodynamically stable heterocyclic systems like pyrrolidines, piperidines, or morpholines. While specific examples for this compound are not detailed in the literature, analogous transformations in similar strained rings are well-documented. For instance, ring expansion has been observed in related oxetane systems, where oxetanamines undergo reactions to yield morpholines. acs.org Similarly, the thermal rearrangement of penicillin S-oxides involves a ring expansion of a four-membered ring. rsc.org These reactions often proceed through a mechanism involving cleavage of one of the ring bonds followed by intramolecular rearrangement and re-cyclization.

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group at the C3 position of this compound is a key functional handle, but its reactivity is significantly influenced by its tertiary nature.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions. nih.gov Oxidation reactions of alcohols typically require the presence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). Since the C3 carbon in this compound has no hydrogen atoms attached, direct oxidation to a ketone (an azetidin-3-one) is not possible without cleavage of a carbon-carbon bond, which would require harsh reaction conditions. nih.gov This metabolic stability is often considered an advantage in medicinal chemistry. nih.gov

While the tertiary alcohol itself is resistant to oxidation, the synthesis of the corresponding azetidin-3-one (B1332698) can be achieved through other routes, such as the gold-catalyzed oxidative cyclization of N-propargylsulfonamides. nih.gov

Reduction: The reduction of a tertiary alcohol is not a typical transformation, as the hydroxyl group is already at a low oxidation state. Deoxygenation would require converting the hydroxyl into a better leaving group (e.g., a tosylate) followed by treatment with a reducing agent like lithium aluminum hydride.

Conversely, the compound this compound can be viewed as the reduction product of a corresponding azetidin-3-one. The synthesis of 3-hydroxyazetidines can be accomplished by the reduction of azetidin-3-ones, for example, using a reducing agent like sodium borohydride.

Table 2: Summary of Reactivity of the Tertiary Hydroxyl Group

| Reaction Type | Reactivity of this compound | Rationale | Reference |

|---|---|---|---|

| Oxidation | Highly resistant to direct oxidation | The carbinol carbon (C3) lacks a hydrogen atom, preventing the formation of a ketone without C-C bond cleavage. | nih.gov |

| Reduction | Not readily reduced | The hydroxyl group is a poor leaving group and already at a low oxidation state. Deoxygenation requires derivatization. | N/A |

Esterification and Etherification Reactions

The hydroxyl group at the C3 position of this compound is a tertiary alcohol. This structural feature imposes significant steric hindrance, which profoundly influences its reactivity in esterification and etherification reactions.

Esterification: Direct esterification of tertiary alcohols with carboxylic acids under standard Fischer esterification conditions (acid catalysis) is generally inefficient due to steric hindrance and the propensity for the alcohol to undergo elimination (dehydration) under strong acid and heat. More effective methods often involve the activation of the carboxylic acid or the use of specific coupling reagents.

One potential, albeit challenging, pathway is the Mitsunobu reaction. This reaction typically converts primary and secondary alcohols to esters, ethers, and other derivatives with an inversion of stereochemistry. However, the application of the Mitsunobu reaction to tertiary alcohols is rarely reported and often unsuccessful due to the sterically congested environment around the hydroxyl group, which impedes the necessary SN2 displacement. For this compound, the steric bulk from both the azetidine ring and the adjacent tert-butylphenyl group would make the formation of the requisite alkoxyphosphonium salt intermediate and its subsequent nucleophilic attack highly challenging.

Alternative strategies would likely be required, such as conversion of the tertiary alcohol to an alkoxide with a strong base followed by reaction with a highly reactive acylating agent like an acyl chloride or anhydride (B1165640). Even under these conditions, yields may be modest.

Etherification: Similar to esterification, the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, would be difficult to apply directly to this compound for the synthesis of ethers. The tertiary nature of the alkoxide would favor elimination (E2 pathway) over substitution (SN2 pathway), especially if the alkyl halide is not a primary, unhindered electrophile.

The table below summarizes the expected reactivity for these transformations.

| Reaction Type | Reagents | Expected Outcome for this compound | Key Challenges |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, Strong Acid (e.g., H₂SO₄) | Low to no yield; dehydration is the major competing reaction. | Steric hindrance, risk of elimination. |

| Acylation | Acyl Chloride/Anhydride, Base (e.g., Pyridine) | Potential for ester formation, but may require forcing conditions. | Steric hindrance around the tertiary alcohol. |

| Mitsunobu Reaction | Carboxylic Acid, DEAD, PPh₃ | Very low to no yield expected. | Reaction is generally ineffective for tertiary alcohols. |

| Williamson Ether Synthesis | Strong Base (e.g., NaH) then Alkyl Halide | Low yield; elimination of the alkyl halide is likely to dominate. | Tertiary alkoxide is a strong base, promoting E2 elimination. |

Dehydration and Rearrangement Processes

The 3-hydroxyazetidine scaffold is susceptible to acid-catalyzed dehydration and rearrangement, driven by the release of ring strain inherent in the four-membered azetidine ring. Recent studies have demonstrated a novel rearrangement cascade of 3-hydroxyazetidines, initiated by a Ritter-type reaction, to yield highly substituted 2-oxazolines. nih.govacs.orgresearchgate.net

This transformation proceeds via the following proposed mechanism:

Protonation: The tertiary hydroxyl group is protonated by a strong acid (e.g., sulfuric acid), forming a good leaving group (water).

Carbocation Formation: Departure of water leads to the formation of a strained, tertiary azetidinyl carbocation.

Ring Opening/Rearrangement: The strained C-C bond adjacent to the carbocation cleaves, initiating a ring-opening process that is intercepted by a nucleophile. In the context of the Ritter reaction, the nucleophile is a nitrile.

Nitrile Attack & Cyclization: The nitrile attacks the carbocation, and subsequent intramolecular cyclization involving the azetidine nitrogen and hydrolysis steps lead to the formation of a stable, five-membered 2-oxazoline ring. acs.orgresearchgate.net

This process represents a significant transformation pathway for this compound, converting the strained four-membered ring into a more stable five-membered heterocyclic system. The generality of this process has been demonstrated across various substrates. nih.gov

Reactivity of the Tert-butylphenyl Moiety

The tert-butylphenyl group exhibits reactivity characteristic of a substituted benzene (B151609) ring, primarily through electrophilic aromatic substitution and, in its halogenated forms, through metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The tert-butyl group is an activating, ortho-, para-directing substituent in electrophilic aromatic substitution (SEAr) reactions. stackexchange.com Its activating nature stems from a combination of weak inductive electron donation and carbon-carbon hyperconjugation. stackexchange.com

However, the most significant influence of the tert-butyl group is steric. Its large size sterically hinders attack at the two adjacent ortho positions. Consequently, electrophilic attack occurs predominantly at the para position relative to the tert-butyl group. Since the azetidin-3-ol (B1332694) substituent is already located at the para position in the parent molecule, any further substitution would be directed by both groups. Given that the alkyl group is activating and the azetidinyl group is likely deactivating due to the electron-withdrawing nature of the protonated nitrogen under acidic SEAr conditions, substitution would be directed to the positions ortho to the tert-butyl group.

For the simpler case of tert-butylbenzene, the product distribution in nitration clearly illustrates the dominance of para-substitution due to steric hindrance at the ortho-position.

| Substrate | % Ortho Product | % Meta Product | % Para Product |

|---|---|---|---|

| Toluene | ~58% | ~5% | ~37% |

| Tert-butylbenzene | ~16% | ~8% | ~75% |

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Analogues

While the parent compound does not possess a leaving group on the phenyl ring, its aryl halide analogues (e.g., a bromo- or chloro-substituted variant) would be excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The use of bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, has enabled the coupling of even unactivated and sterically hindered aryl halides under mild conditions. nih.gov

Considering a hypothetical analogue like 3-(4-bromo-2-(tert-butyl)phenyl)azetidin-3-ol, several important transformations could be envisioned:

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a new C-C bond, yielding a biaryl structure. The Pd/P(t-Bu)₃ system is highly effective for Suzuki reactions of aryl bromides, often proceeding at room temperature. nih.gov

Stille Coupling: Reaction with an organostannane reagent (R-SnBu₃) to form a C-C bond. This reaction also benefits from the Pd/P(t-Bu)₃ catalyst. nih.gov

Negishi Coupling: Reaction with an organozinc reagent (R-ZnCl) for C-C bond formation, which is efficient for coupling hindered substrates. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to form a C-N bond, generating a more complex aniline derivative.

Buchwald-Hartwig Etherification: Palladium-catalyzed synthesis of aryl ethers is a significant advancement, allowing for the coupling of aryl halides with alcohols, including tertiary alcohols, under milder conditions than traditional methods. organic-chemistry.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki nih.gov | Boronic Acid (R-B(OH)₂) | Aryl-C | Pd(OAc)₂ / P(t-Bu)₃ |

| Stille nih.gov | Organostannane (R-SnBu₃) | Aryl-C | Pd₂(dba)₃ / P(t-Bu)₃ |

| Negishi nih.gov | Organozinc (R-ZnCl) | Aryl-C | Pd(P(t-Bu)₃)₂ |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-N | Pd(OAc)₂ / Buchwald Ligands |

| Buchwald-Hartwig Etherification organic-chemistry.org | Alcohol (R-OH) | Aryl-O | Pd(OAc)₂ / Dialkylphosphinobiphenyl Ligands |

Acid-Base Properties and Protonation Equilibria of the Azetidine Nitrogen and Hydroxyl Group (Conceptual)

The structure of this compound contains two functional groups with distinct acid-base properties: the secondary amine within the azetidine ring and the tertiary hydroxyl group.

Azetidine Nitrogen (Base): The nitrogen atom possesses a lone pair of electrons in an sp³ hybrid orbital, making it a Brønsted-Lowry base. Saturated cyclic amines are typically basic, and the parent compound, azetidine, is a relatively strong base with a pKa of 11.29 for its conjugate acid. wikipedia.org This indicates that the azetidinium ion is a weak acid, and the neutral amine is readily protonated by most acids. The electronic influence of the C3 substituents is unlikely to alter this basicity dramatically.

Hydroxyl Group (Weak Acid/Weak Base): The hydroxyl group is amphoteric. It can act as a very weak acid, donating its proton (pKa typically ~16-18 for tertiary alcohols), or as a weak base, where its oxygen lone pairs can be protonated by a very strong acid to form an oxonium ion.

Protonation Equilibria: In an aqueous acidic solution, the primary site of protonation will be the azetidine nitrogen, as it is a significantly stronger base than the hydroxyl oxygen.

First Protonation: The equilibrium will strongly favor the formation of the azetidinium ion.

C₁₃H₁₈NO-H + H₃O⁺ ⇌ [C₁₃H₁₈NO-H₂]⁺ + H₂O (Protonation at Nitrogen)

Second Protonation: Only under very strongly acidic conditions (e.g., concentrated sulfuric acid) would a second protonation at the hydroxyl oxygen become significant, leading to a dicationic species.

Therefore, in most physiological or synthetic contexts involving acidic conditions, the compound will exist predominantly as the N-protonated azetidinium species.

Intermolecular Interactions and Self-Assembly Propensities

The molecular structure of this compound enables a variety of non-covalent interactions that could drive self-assembly into ordered supramolecular structures.

Hydrogen Bonding: This is expected to be the dominant intermolecular force.

The hydroxyl group can act as both a hydrogen bond donor (O-H) and a hydrogen bond acceptor (lone pairs on oxygen).

The azetidine nitrogen can act as a hydrogen bond acceptor (lone pair on nitrogen). These functionalities allow for the formation of networks. For example, O-H···N hydrogen bonds could link molecules into chains or dimers, or O-H···O bonds could form similar motifs. The presence of both donor and acceptor sites creates the potential for complex, three-dimensional hydrogen-bonded arrays.

Hydrophobic Interactions: The large, nonpolar tert-butylphenyl group will drive hydrophobic interactions, particularly in aqueous or highly polar environments. These groups are likely to aggregate to minimize contact with polar solvent molecules.

π-π Stacking: The phenyl rings could potentially engage in π-π stacking interactions, although this may be sterically hindered by the bulky tert-butyl group and the azetidinol substituent. Offset or edge-to-face stacking arrangements might be more favorable than a direct face-to-face orientation.

The interplay between directional hydrogen bonding and non-directional hydrophobic forces could lead to the formation of various self-assembled structures, such as micelles, vesicles, or crystalline solids with specific packing arrangements dictated by the optimization of these intermolecular contacts. The azetidine ring, being a key component in peptidomimetics, highlights the structural importance of such motifs in directing molecular assembly. rsc.org

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Elucidation of Conformational Preferences and Dynamics via Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For a compound like 3-(4-(tert-butyl)phenyl)azetidin-3-ol, with its stereocenter and conformationally flexible azetidine (B1206935) ring, advanced NMR techniques are indispensable.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but unequivocal assignment of all signals for this compound requires two-dimensional (2D) techniques. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity.

COSY spectra would reveal the coupling relationships between protons, primarily identifying the adjacent protons on the azetidine ring (H2/H2' and H4/H4').

HSQC spectra correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the azetidine ring carbons (C2, C3, C4) and the carbons of the tert-butylphenyl group.

HMBC spectra show correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons, such as C3 of the azetidine ring, the ipso- and quaternary carbons of the tert-butylphenyl moiety, and the quaternary carbon of the tert-butyl group itself. For instance, correlations from the methyl protons of the tert-butyl group to its quaternary carbon and the C4 of the phenyl ring would be expected.

Based on data from similar structures, a hypothetical table of assigned chemical shifts can be constructed. chemicalbook.comrsc.orgpdx.eduutsouthwestern.eduoregonstate.edunih.govmdpi.com

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Azetidine C2/C4 | ~3.5-4.0 | ~50-60 | H2/H4 → C3, H2/H4 → C4/C2 |

| Azetidine C3 | - | ~65-75 | H2, H4, Phenyl H → C3 |

| Phenyl C1' (ipso) | - | ~140-145 | H2', H6', H2, H4 → C1' |

| Phenyl C2'/C6' | ~7.4-7.6 | ~125-128 | H6'/H2' → C4', C1' |

| Phenyl C3'/C5' | ~7.3-7.5 | ~125-127 | H5'/H3' → C1', C4' |

| Phenyl C4' | - | ~150-155 | H3', H5', t-Bu CH₃ → C4' |

| t-Butyl C(CH₃)₃ | - | ~34-36 | t-Bu CH₃ → C(CH₃)₃ |

| t-Butyl C(CH₃)₃ | ~1.3 | ~31-32 | - |

| -OH | Variable | - | - |

The four-membered azetidine ring is not planar and undergoes rapid ring-puckering inversion at room temperature. Additionally, rotation can occur around the C3-C(phenyl) bond and the C(phenyl)-C(tert-butyl) bond. Variable Temperature (VT) NMR spectroscopy is the primary technique for studying these dynamic processes. mst.eduresearchgate.net

By lowering the temperature, these conformational changes can be slowed down on the NMR timescale, leading to the decoalescence of signals. From the coalescence temperature (Tc) and the frequency difference between the exchanging signals (Δν), the free energy of activation (ΔG‡) for the dynamic process can be calculated using the Eyring equation.

Azetidine Ring Inversion: At low temperatures, the axial and equatorial protons at the C2 and C4 positions would become distinct, allowing for the determination of the energy barrier for ring inversion.

Aryl and Tert-Butyl Rotation: Similarly, hindered rotation around the C3-aryl bond could lead to distinct signals for the ortho- and meta-protons of the phenyl ring if the barrier is sufficiently high. The rotation of the tert-butyl group is generally fast, but in sterically hindered environments, its barrier can also be measured. researchgate.net

Activation barriers for such processes are typically in the range of 8-20 kcal/mol. researchgate.netnih.gov

| Dynamic Process | Typical Energy Barrier (ΔG‡) | NMR Observation |

|---|---|---|

| Azetidine Ring Inversion | 8–12 kcal/mol | Decoalescence of H2/H4 proton signals at low temperature. |

| C3-Phenyl Bond Rotation | 10–15 kcal/mol | Decoalescence of ortho/meta phenyl proton signals. |

| Tert-Butyl Group Rotation | ~10 kcal/mol | Splitting of the single methyl resonance into multiple signals at very low temperatures. rsc.org |

The relative stereochemistry and preferred conformation of the azetidine ring are determined using Nuclear Overhauser Effect (NOE) experiments and analysis of scalar (J) coupling constants. ipb.pt

NOE Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (< 5 Å). For the azetidine ring, NOE correlations between protons on the same face of the ring can establish their relative stereochemistry. For example, an NOE between a proton at C2 and the phenyl group at C3 would indicate a cis relationship.

Coupling Constants (J-coupling): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. In azetidine rings, cis and trans protons exhibit characteristic coupling constants. adelaide.edu.au Generally, J-cis values are larger than J-trans values. ipb.pt

| Coupling Type | Typical Value (Hz) | Structural Information |

|---|---|---|

| ³J (cis, H2-H3) in azetidinones | 5-6 Hz ipb.pt | Determination of relative stereochemistry of substituents on the azetidine ring. |

| ³J (trans, H2-H3) in azetidinones | 0-2 Hz ipb.pt | |

| ²J (geminal, H2a-H2b) | ~5-10 Hz | Provides information on ring puckering and geometry. |

While solution NMR provides information on dynamics in solution, solid-state NMR (ssNMR) spectroscopy reveals details about the structure, packing, and dynamics in the crystalline state. iastate.edu High-resolution spectra of solid samples are typically obtained using techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS).

For this compound, ¹³C CP/MAS experiments would provide key information. The presence of multiple signals for a single carbon position can indicate the existence of different polymorphs or the presence of crystallographically inequivalent molecules within the asymmetric unit of the crystal. researchgate.net Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding, by observing changes in the chemical shifts of the involved carbon atoms. mdpi.com Dipolar-based experiments can provide through-space distance constraints, complementing X-ray diffraction data. mdpi.com

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and torsional angles. nih.gov For this compound, this technique would unambiguously establish the absolute stereochemistry of the C3 chiral center and reveal the conformation of the azetidine ring in the solid state.

The crystal structure would also elucidate the nature of intermolecular interactions that dictate the crystal packing. Key interactions expected for this molecule include:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the azetidine nitrogen is a potential acceptor. This could lead to the formation of chains or dimeric structures in the crystal lattice. mdpi.com

van der Waals Interactions: The bulky tert-butyl group would engage in significant van der Waals interactions, influencing the packing efficiency. nih.gov

| Parameter | Expected Information | Example from Related Structures |

|---|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. | Monoclinic, P2₁/c or Triclinic, P-1 are common for such molecules. dergipark.org.tr |

| Bond Lengths & Angles | Precise measurement of all covalent bonds and angles. | C-N (azetidine) ~1.47 Å, C-O (hydroxyl) ~1.43 Å. |

| Torsion Angles | Defines the puckering of the azetidine ring and orientation of substituents. | Quantifies the deviation from planarity of the four-membered ring. |

| Hydrogen Bond Geometry | Identifies O-H···N or O-H···O interactions, including donor-acceptor distances and angles. | O···N distance typically 2.7-3.0 Å. mdpi.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. thermofisher.comyoutube.com They are excellent for identifying functional groups and studying hydrogen bonding.

For this compound, the key vibrational bands would be:

O-H Stretch: A strong, broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The broadening and position of this band are highly sensitive to hydrogen bonding; a lower frequency indicates stronger H-bonding. researchgate.net

N-H Stretch: If the azetidine nitrogen is not derivatized, a peak would appear in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (azetidine and tert-butyl) C-H stretches appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band for the tertiary alcohol C-O stretch is expected around 1100-1200 cm⁻¹.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. sapub.org Therefore, the symmetric breathing mode of the phenyl ring and vibrations associated with the C-C backbone of the tert-butyl group would be prominent in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Comments |

|---|---|---|---|

| O-H Stretch (H-bonded) | 3200-3500 (broad) | IR (strong) | Position and width indicate strength of hydrogen bonding. mdpi.com |

| Aromatic C-H Stretch | 3000-3100 | IR (medium), Raman (strong) | Characteristic of the phenyl group. |

| Aliphatic C-H Stretch | 2850-3000 | IR (strong), Raman (strong) | From azetidine and tert-butyl groups. |

| Aromatic C=C Stretch | 1450-1600 | IR (medium), Raman (strong) | Phenyl ring "breathing" modes. |

| C-O Stretch | 1100-1200 | IR (strong) | Characteristic of the tertiary alcohol. |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Under electron ionization (EI), the molecular ion ([M]⁺) of this compound would be expected. The fragmentation of this molecular ion is likely to proceed through several key pathways initiated by the ionization of the nitrogen atom or the oxygen atom of the hydroxyl group.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bonds adjacent to the heteroatoms (nitrogen and oxygen) is a common fragmentation route.

Loss of a tert-butyl radical: A prominent fragmentation would be the cleavage of the C-C bond between the phenyl ring and the tert-butyl group, leading to the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of a stable benzylic cation.

Ring Opening of Azetidine: The strained four-membered azetidine ring can undergo cleavage. Alpha-cleavage adjacent to the nitrogen atom could lead to the loss of ethylene (C₂H₄) or related fragments.

Loss of Water: Dehydration involving the tertiary hydroxyl group is a probable fragmentation pathway, leading to the formation of a stable cation.

Benzylic Cleavage: Cleavage of the bond between the azetidine ring and the phenyl group would result in the formation of a resonance-stabilized tert-butylphenyl cation.

Isotopic Labeling Studies:

To definitively elucidate the fragmentation mechanism, isotopic labeling studies would be invaluable. For instance, deuterium (B1214612) labeling at specific positions, such as the hydroxyl group (-OD) or the azetidine ring protons, would allow for the tracking of hydrogen transfers and rearrangements during fragmentation. Similarly, ¹³C labeling of the tert-butyl group or the azetidine ring carbons would confirm the proposed skeletal rearrangements.

Predicted Mass Spectrometry Fragmentation Data for this compound:

| Fragment Ion (m/z) | Proposed Structure/Identity | Neutral Loss |

| 205 | [C₁₃H₁₉NO]⁺ (Molecular Ion) | - |

| 188 | [M - H₂O]⁺ | H₂O |

| 148 | [M - C₄H₉]⁺ (Loss of tert-butyl) | C₄H₉ |

| 133 | [C₉H₁₁N]⁺ (Benzylic cleavage) | C₄H₈O |

| 57 | [C₄H₉]⁺ (tert-butyl cation) | C₉H₁₀NO |

Note: The fragmentation data presented in the table is theoretical and based on general fragmentation principles. Experimental verification is required for confirmation.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemical Confirmation (if chiral)

The 3-position of the azetidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers ((R)- and (S)-isomers). Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores. The phenyl ring in this compound acts as a chromophore. The interaction of this chromophore with the chiral center will give rise to characteristic Cotton effects (positive or negative peaks) in the ECD spectrum.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the ECD spectra for both the (R)- and (S)-enantiomers. Comparison of the experimentally measured ECD spectrum with the computationally predicted spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer in hand.

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect region), is also characteristic of the stereochemistry of a chiral molecule. Similar to ECD, the comparison of experimental ORD curves with those predicted for the (R)- and (S)-enantiomers can be used for stereochemical confirmation.

Hypothetical Chiroptical Data for Enantiomers of this compound:

| Technique | (R)-Enantiomer (Predicted) | (S)-Enantiomer (Predicted) |

| ECD | Positive Cotton effect around 220 nm, Negative Cotton effect around 260 nm | Negative Cotton effect around 220 nm, Positive Cotton effect around 260 nm |

| ORD | Positive rotation at longer wavelengths, complex curve with positive and negative extrema near absorption bands | Negative rotation at longer wavelengths, complex curve with negative and positive extrema near absorption bands |

Note: The chiroptical data presented is hypothetical and serves as an illustration of the expected differences between enantiomers. The actual signs and wavelengths of the Cotton effects would need to be determined experimentally and/or through high-level computational modeling.

Theoretical and Computational Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT, ab initio)

Quantum chemical methods are fundamental to modern chemical research, enabling the detailed study of electronic structure and molecular orbitals. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to investigate azetidine (B1206935) derivatives. researchgate.netresearchgate.net DFT, particularly with hybrid functionals such as B3LYP, offers a favorable balance between computational cost and accuracy for organic molecules. researchgate.net Ab initio methods, while more computationally intensive, can provide highly accurate benchmark results. These calculations are crucial for understanding the distribution of electrons within the molecule, which dictates its physical and chemical properties.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. researchgate.net For 3-(4-(tert-butyl)phenyl)azetidin-3-ol, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. This yields precise information about bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations serve two main purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) spectrum. The calculated vibrational modes can be compared with experimental IR data to support the structural assignment. For instance, characteristic frequencies for O-H stretching, C-N stretching in the azetidine ring, and aromatic C-H bending would be predicted.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G*) Note: These are representative values based on calculations of similar structures. Actual values may vary.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C(ring)-N | 1.47 | |||

| C(ring)-C(ring) | 1.55 | ||||

| C(ring)-O | 1.43 | ||||

| C(ring)-C(aryl) | 1.52 | ||||

| **Bond Angle (°) ** | C-N-C | 88.5 | |||

| N-C-C | 91.0 | ||||

| O-C(ring)-C(aryl) | 112.0 | ||||

| Dihedral Angle (°) | H-O-C(ring)-N | 65.0 | |||

| C(aryl)-C(ring)-N-C | 125.0 |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-(tert-butyl)phenyl ring, while the LUMO may be distributed across the azetidine ring and the C-O bond. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Furthermore, the energy gap corresponds to the energy of the lowest electronic transition, which can be correlated with the absorption wavelength observed in UV-Visible spectroscopy. materialsciencejournal.orgwayne.edu Time-dependent DFT (TD-DFT) calculations are often used to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax). wayne.edu

Table 2: Representative Frontier Molecular Orbital Energies for Aryl-Substituted Heterocycles Calculated using DFT methods.

| Compound System | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Phenyl-azetidine Analogue | -6.25 | -0.85 | 5.40 |

| tert-Butylphenyl Analogue | -5.98 | -0.92 | 5.06 |

| 2,4-di-tert-butyl-6-morpholinophenol | -8.54 | 0.43 | 8.97 |

| N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide | -9.58 | 0.36 | 9.94 |

Conformational Analysis and Energy Landscapes of the Azetidinol (B8437883) System

The three-dimensional shape and flexibility of a molecule are crucial to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For the azetidinol system, key areas of flexibility include the puckering of the four-membered ring and the rotation around the single bond connecting the phenyl group to the azetidine ring.

To investigate conformational preferences and rotational barriers, potential energy surface (PES) scans are performed. uni-muenchen.deq-chem.comq-chem.com This technique involves systematically varying a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. researchgate.netresearchgate.net For this compound, a PES scan of the rotation around the C(ring)-C(aryl) bond would reveal the energy profile for the orientation of the bulky tert-butylphenyl group relative to the azetidine ring. The scan would identify the lowest energy (most stable) conformers and the transition states that separate them, providing the energy barrier to rotation. The steric hindrance from the tert-butyl group is expected to create a significant rotational barrier.

Table 3: Hypothetical Energy Profile from a PES Scan of the C(ring)-C(aryl) Dihedral Angle

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Structure Type |

|---|---|---|

| 0 | 5.8 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Energy Minimum) |

| 120 | 6.1 | Eclipsed (Transition State) |

| 180 | 0.2 | Staggered (Energy Minimum) |

While quantum calculations are excellent for studying single molecules in the gas phase, the behavior of molecules in solution can be significantly different. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can provide insights into solvent effects and intermolecular interactions. nih.govmdpi.comnih.gov

For this compound, MD simulations could be used to:

Analyze the hydrogen bonding network between the hydroxyl group and surrounding solvent molecules.

Observe the conformational dynamics of the azetidine ring and the phenyl group rotation in a condensed phase.

Calculate properties like the radial distribution function to understand the solvent structure around the solute. These simulations help bridge the gap between theoretical gas-phase models and real-world solution-phase chemistry.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the reaction pathway from reactants to products, researchers can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

For the synthesis of this compound, computational methods can be used to explore different potential synthetic routes. For example, in a reaction involving the cyclization of a precursor to form the azetidine ring, calculations can pinpoint the transition state structure for the ring-closing step. rsc.org Comparing the activation energies for different proposed mechanisms can help determine the most likely pathway. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. mdpi.com

Table 4: Example of Calculated Activation Energies for a Hypothetical Azetidine Ring Formation Step

| Reaction Step | Computational Method | ΔE (Reactants, kcal/mol) | ΔE (Transition State, kcal/mol) | Activation Energy (Ea, kcal/mol) |

|---|---|---|---|---|

| Intramolecular Cyclization | DFT (B3LYP/6-311+G**) | 0.0 | +22.5 | 22.5 |

| Solvent-Assisted Cyclization | DFT (PCM-Water) | 0.0 | +18.7 | 18.7 |

Energy Barriers and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the potential energy surface, identifying transition states, and determining activation energy barriers. For the synthesis of this compound, several reaction pathways can be computationally investigated to understand their feasibility and energetics.

A common synthetic route to 3-hydroxyazetidines involves the intramolecular cyclization of 2,3-epoxypropylamines. Theoretical calculations for analogous systems have shown that this ring-closure can proceed via different pathways, with the energy barriers being highly dependent on the reaction conditions and the nature of the substituents. For instance, the cyclization can be catalyzed by Lewis acids, and computational models can predict the most effective catalyst by comparing the energy profiles of the catalyzed versus uncatalyzed reactions.

Another potential pathway is the reaction of an N-protected azetidin-3-one (B1332698) with an organometallic reagent like a Grignard or organolithium compound derived from 4-tert-butylbromobenzene. DFT calculations could model the nucleophilic addition to the carbonyl group, detailing the energy barrier for the formation of the tetrahedral intermediate and the subsequent protonation to yield the final alcohol.

A hypothetical reaction pathway for the formation of a related azetidinol from an epoxy amine is depicted below, along with a table of calculated energy barriers for key steps, based on typical values for such transformations.

Hypothetical Reaction Pathway: Intramolecular Cyclization of an Epoxy Amine

Protonation of the epoxide oxygen: This step is often catalyzed by an acid to activate the epoxide ring.

Nucleophilic attack by the amine: The nitrogen atom attacks one of the epoxide carbons.

Ring closure: Formation of the four-membered azetidine ring.

Deprotonation: Loss of a proton to yield the neutral azetidin-3-ol (B1332694).

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS1 | Transition state for the nucleophilic attack of the amine on the protonated epoxide. | 15-20 |

| TS2 | Transition state for the proton transfer/deprotonation step. | 5-10 |

Note: The data in this table is hypothetical and representative of typical energy barriers for such reactions, as specific computational data for this compound is not available.

Stereoselectivity Rationalization

When chiral centers are present or created during the synthesis of this compound, computational methods can be employed to rationalize the observed stereoselectivity. For instance, if a chiral precursor is used, calculations can predict which diastereomeric product will be favored by comparing the energies of the different transition states leading to each stereoisomer.

The stereochemical outcome of the addition of an organometallic reagent to a prochiral azetidin-3-one can be rationalized by considering the steric and electronic effects in the transition state. The bulky tert-butylphenyl group would likely direct the incoming nucleophile to the opposite face of the azetidine ring to minimize steric hindrance. Computational modeling of the transition state structures for both possible attack trajectories (syn and anti) would allow for a quantitative prediction of the diastereomeric ratio by comparing their relative free energies. A lower transition state energy corresponds to a faster reaction rate and, therefore, the major product.

| Transition State | Description | Relative Free Energy (kcal/mol) | Predicted Product Ratio (Major:Minor) |

|---|---|---|---|

| TS-anti | Transition state leading to the anti-diastereomer. | 0.0 | >95:5 |

| TS-syn | Transition state leading to the syn-diastereomer. | >2.0 |

Note: This table presents a hypothetical scenario to illustrate how computational chemistry can rationalize stereoselectivity. The values are representative and not based on actual calculations for the specific compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its chemical properties. For this compound, a QSPR model could be developed to predict its chemical reactivity, such as its pKa, nucleophilicity, or susceptibility to ring-opening reactions.

To build a QSPR model, a dataset of structurally diverse azetidin-3-ol derivatives would be required, along with experimentally determined or computationally calculated reactivity descriptors. Molecular descriptors, which are numerical representations of a molecule's structure, would be calculated for each compound. These can include topological, geometrical, and electronic descriptors.

For instance, a QSPR model for the nucleophilicity of the azetidine nitrogen could be developed using descriptors such as the charge on the nitrogen atom, the lowest unoccupied molecular orbital (LUMO) energy, and steric parameters. Multiple linear regression or machine learning algorithms could then be used to create an equation that correlates these descriptors with the observed nucleophilicity. Such a model would be valuable for predicting the reactivity of new, unsynthesized azetidin-3-ol derivatives.

Example of a Hypothetical QSPR Equation for Nucleophilicity:

Nucleophilicity = c0 + c1(Charge on N) + c2(LUMO Energy) + c3*(Steric Descriptor)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for structure elucidation and for the interpretation of experimental spectra.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts. For this compound, the ¹H and ¹³C NMR chemical shifts can be predicted. The calculated shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can confirm the compound's structure.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C (Azetidine, C3) | 70-75 | - |

| C (Azetidine, C2/C4) | 50-55 | 3.5-4.0 |

| C (Phenyl, C-ipso) | 140-145 | - |

| C (Phenyl, C-tert-butyl) | 150-155 | - |

| C (tert-butyl, quat.) | 34-38 | - |

| C (tert-butyl, CH₃) | 30-33 | 1.2-1.4 |

| H (OH) | - | 2.0-3.0 (variable) |

| H (NH) | - | 1.5-2.5 (variable) |

Note: The predicted chemical shifts are estimates based on typical values for similar structural motifs and are not the result of specific calculations for this molecule.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can also be calculated using DFT. The calculation provides the frequencies and intensities of the vibrational modes. These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. For this compound, characteristic vibrational frequencies would include the O-H and N-H stretching modes, C-N stretching of the azetidine ring, and various vibrations of the phenyl ring and tert-butyl group.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3600-3400 | Alcohol O-H stretch |

| ν(N-H) | 3400-3300 | Amine N-H stretch |

| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretch |

| ν(C-H)aliphatic | 3000-2850 | Aliphatic C-H stretch |

| ν(C=C)aromatic | 1600-1450 | Aromatic C=C stretch |

| δ(C-H)tert-butyl | 1390-1365 | tert-butyl C-H bend (umbrella mode) |

| ν(C-N) | 1250-1020 | C-N stretch |

| ν(C-O) | 1260-1000 | C-O stretch |

Note: These are typical frequency ranges for the described vibrational modes and are not from specific calculations for the target compound.

Explorations of Non Clinical and Material Science Applications

Role as a Privileged Scaffold in New Catalyst Development

The azetidine (B1206935) framework is considered a privileged scaffold in medicinal chemistry and has gained increasing attention in the development of novel catalysts. The rigid, three-dimensional structure of the azetidine ring can provide a well-defined coordination environment for metal centers and can act as a chiral inductor in asymmetric catalysis.

Functionalized azetidines have been successfully employed as ligands in a variety of metal-catalyzed transformations. The nitrogen atom of the azetidine ring can act as a Lewis base to coordinate with a metal center, while substituents on the ring can be tailored to modulate the steric and electronic properties of the resulting catalyst.

The potential coordination modes of 3-(4-(tert-butyl)phenyl)azetidin-3-ol as a ligand are presented in the table below.

| Coordination Atom 1 | Coordination Atom 2 | Potential Metal Center | Potential Catalytic Application |

| Nitrogen | Oxygen (from -OH) | Palladium, Rhodium, Iridium, Copper | Cross-coupling reactions, hydrogenations, cycloadditions |

| Nitrogen | - | Ruthenium, Gold | Metathesis, oxidation reactions |